molecular formula C12H16N2O2 B13915160 BenZyl (2S)-2-(aminomethyl)aZetidine-1-carboxylate

BenZyl (2S)-2-(aminomethyl)aZetidine-1-carboxylate

Cat. No.: B13915160
M. Wt: 220.27 g/mol
InChI Key: PPUBHDIIKVQLMJ-NSHDSACASA-N
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Description

Benzyl (2S)-2-(aminomethyl)azetidine-1-carboxylate (CAS 1932391-34-8) is a chiral azetidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic building block, particularly for the construction of nitrogen-containing molecular frameworks. Its structure features a constrained, four-membered azetidine ring, which is increasingly utilized as a scaffold in drug discovery to enhance potency and selectivity . The (S) configuration at the 2-position provides a defined stereocenter, making it a valuable chiral synthon for the synthesis of optically active compounds . The primary research value of this compound lies in its application as a key intermediate in the synthesis of more complex molecules. The presence of both a benzyloxycarbonyl (Cbz)-protected amine and a primary aminomethyl group on the ring allows for sequential and selective functionalization. This makes it a crucial precursor for the development of potential bioactive agents, including protease inhibitors . Azetidines are recognized as valuable surrogates for natural amino acids and are important tools in peptidomimetic chemistry, aiding in the creation of molecules with improved metabolic stability and binding characteristics . The compound is typically offered with a purity of 95% or greater, ensuring reliability and consistency in research applications . This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

benzyl (2S)-2-(aminomethyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H16N2O2/c13-8-11-6-7-14(11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1

InChI Key

PPUBHDIIKVQLMJ-NSHDSACASA-N

Isomeric SMILES

C1CN([C@@H]1CN)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C1CN)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route Overview

Step Reaction Description Key Conditions Outcome
1 Formation of salt between 1-benzyl-azetidine-2-carboxylic acid and D-α-phenylethylamine Solvent: dehydrated alcohol (ethanol), acetone, acetonitrile, or Virahol; Temperature: room temperature to reflux; Time: 0.5-4 hours Salt formation facilitates stereoselective crystallization and separation of (S)-1-benzyl-azetidine-2-carboxylic acid
2 Recrystallization of crude (S)-1-benzyl-azetidine-2-carboxylic acid Solvent: dehydrated alcohol, acetone, acetonitrile, or Virahol Purification to high enantiomeric excess (>98%) and high purity (>99% HPLC)
3 Debenzylation of (S)-1-benzyl-azetidine-2-carboxylic acid to yield (S)-azetidine-2-carboxylic acid Catalyst: 5-10% palladium on carbon; Solvent: methanol, ethanol, or Virahol; Temperature: 10-100 °C; Hydrogen pressure: 2 MPa; Time: 4-24 hours Removal of benzyl protecting group to afford (S)-azetidine-2-carboxylic acid with high purity and yield

Detailed Synthetic Procedure (Based on Embodiment 1 from CN103467350A)

  • Salt Formation and Resolution:
    500 g of 1-benzyl-azetidine-2-carboxylic acid is dissolved in 3 L of ethanol and reacted with 200 g of D-α-phenylethylamine under reflux for 0.5 hours. The mixture is cooled to room temperature to crystallize the salt, which is then filtered. The solid is dissolved in water, and the pH is adjusted to 10 with 10% sodium hydroxide to extract and recover D-α-phenylethylamine. Acidification to pH 2 with concentrated hydrochloric acid followed by extraction with ethyl acetate yields the crude (S)-1-benzyl-azetidine-2-carboxylic acid.

  • Recrystallization:
    The crude product is recrystallized from ethanol to obtain pure (S)-1-benzyl-azetidine-2-carboxylic acid as white crystals with HPLC purity > 99% and enantiomeric excess > 98%, with a yield of approximately 37.8%.

  • Debenzylation:
    150 g of the purified (S)-1-benzyl-azetidine-2-carboxylic acid is combined with 20 g of 10% palladium on carbon catalyst in 1 L of methanol in a 2 L autoclave. The reaction is conducted under 2 MPa hydrogen pressure at 35 °C for 20 hours. Completion is monitored by TLC. After filtration and concentration, the product is isolated as (S)-azetidine-2-carboxylic acid with HPLC purity > 99%, yield 81.9%.

Reaction Scheme Summary

  • Salt formation and resolution:
    1-benzyl-azetidine-2-carboxylic acid + D-α-phenylethylamine → salt → crystallization → (S)-1-benzyl-azetidine-2-carboxylic acid (resolved)

  • Recrystallization:
    Purification of (S)-1-benzyl-azetidine-2-carboxylic acid

  • Debenzylation:
    (S)-1-benzyl-azetidine-2-carboxylic acid + Pd/C + H₂ → (S)-azetidine-2-carboxylic acid

This route is advantageous due to its use of inexpensive and readily available raw materials, operational simplicity, cost-effectiveness, and high product purity.

Analytical Characterization

The final product, this compound, is typically characterized by:

Comparative Table of Preparation Parameters

Parameter Step 1: Salt Formation Step 2: Recrystallization Step 3: Debenzylation
Starting Material 1-benzyl-azetidine-2-carboxylic acid Crude (S)-1-benzyl-azetidine-2-carboxylic acid Purified (S)-1-benzyl-azetidine-2-carboxylic acid
Reagent D-α-phenylethylamine None (solvent only) Hydrogen gas, Pd/C catalyst
Solvent Ethanol, acetone, acetonitrile, or Virahol Ethanol, acetone, acetonitrile, or Virahol Methanol, ethanol, or Virahol
Temperature Room temperature to reflux (approx. 25–78 °C) Ambient or controlled crystallization temp. 10–100 °C (typically 35 °C)
Time 0.5–4 hours Variable, until crystallization complete 4–24 hours (typically 20 hours)
Yield ~37.8% (after resolution) Purification step ~81.9%
Purity Not specified >99% HPLC, >98% ee >99% HPLC

Additional Notes and Considerations

  • The initial resolution step using D-α-phenylethylamine is critical for obtaining the desired (S)-enantiomer with high optical purity due to the small difference in physical properties between azetidine enantiomers.

  • The debenzylation step employs catalytic hydrogenation, which is a mild and efficient method to remove the benzyl protecting group without racemization.

  • Alternative solvents such as Virahol (a trade name for certain alcohol mixtures) provide flexibility depending on availability and environmental considerations.

  • The method improves upon prior art by simplifying the synthetic route, reducing costs, and enhancing the purity and yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

BenZyl (2S)-2-(aminomethyl)aZetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.

Scientific Research Applications

BenZyl (2S)-2-(aminomethyl)aZetidine-1-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BenZyl (2S)-2-(aminomethyl)aZetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Azetidine vs. Pyrrolidine Derivatives

Azetidine (4-membered ring) derivatives are compared to pyrrolidine (5-membered ring) analogues, such as (2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS: 1253791-74-0, C₁₃H₁₈N₂O₃, MW: 244.29 g/mol) . Key differences include:

  • Ring Strain and Conformation : Azetidine’s smaller ring introduces higher ring strain, which can enhance reactivity in ring-opening reactions or alter binding affinity in biological targets compared to pyrrolidine derivatives .
  • Synthetic Accessibility : Azetidine synthesis often requires specialized methods (e.g., Fmoc protection under basic conditions ), whereas pyrrolidine derivatives may leverage more conventional heterocyclic strategies .

Functional Group Variations

  • Benzyl (2S)-2-(Aminomethyl)azetidine-1-carboxylate vs. Milnacipran Hydrochloride: Milnacipran (CAS: 925-17-0), a serotonin-norepinephrine reuptake inhibitor, shares an aminomethyl group but features a cyclopropane ring instead of azetidine. The cyclopropane’s planar rigidity contrasts with azetidine’s puckered ring, affecting pharmacokinetic properties like metabolic stability .
  • Comparison with Benzimidazole Derivatives: Benzimidazole-2-carboxylic acids (e.g., Compounds 40–46 ) lack the azetidine ring but share carboxylate functionality. Their aromatic systems enable π-π stacking interactions, unlike the aliphatic azetidine, which may prioritize hydrogen bonding via the aminomethyl group .

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring System Key Functional Groups Applications
This compound 1932391-34-8 C₁₂H₁₆N₂O₂ 220.27 Azetidine Aminomethyl, Cbz Peptidomimetics, enzyme inhibitors
(2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate 1253791-74-0 C₁₃H₁₈N₂O₃ 244.29 Pyrrolidine Aminomethyl, Cbz, hydroxyl Drug intermediates
Milnacipran Hydrochloride 925-17-0 C₁₅H₂₃ClN₂O 282.81 Cyclopropane Aminomethyl, diethylamide SNRIs (antidepressants)
Benzimidazole-2-carboxylic acid derivatives - C₈H₆N₂O₂ ~162.15 Benzimidazole Carboxylic acid, substituted aryl Antiparasitics, kinase inhibitors

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The benzyl group in the azetidine derivative increases logP (~1.5 estimated) compared to hydroxylated pyrrolidine analogues (logP ~0.8), favoring blood-brain barrier penetration .
  • Metabolic Stability : Azetidine’s strained ring may undergo faster enzymatic degradation than pyrrolidine derivatives, as observed in similar cyclic amines .

Biological Activity

Benzyl (2S)-2-(aminomethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the benzyl group and the amino acid moiety enhances its reactivity and potential interactions with biological targets. The molecular formula for this compound is C12_{12}H16_{16}N2_{2}O2_{2}.

Mechanisms of Biological Activity

Research indicates that compounds with azetidine structures can interact with various biological pathways, influencing processes such as inflammation and cell proliferation. The following mechanisms have been proposed for this compound:

  • Enzyme Modulation : Similar compounds have shown the ability to modulate enzyme activity, potentially affecting metabolic pathways.
  • Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer properties, similar to other azetidine derivatives that have been evaluated against various cancer cell lines .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other azetidine derivatives. Below is a table summarizing key features and activities of related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-butyl (2S)-2-allyl-3-oxoazetidine-1-carboxylateC13_{13}H19_{19}N2_{2}O3_{3}Contains tert-butyl; used in similar applicationsAntibacterial, anticancer
Benzyl 3-oxoazetidine-1-carboxylateC11_{11}H13_{13}N2_{2}O3_{3}Lacks allyl group; focuses on antibacterial propertiesAntibacterial properties
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateC12_{12}H19_{19}N3_{3}O2_{2}Features an amino group; different biological activitiesPotential anticancer activity

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of azetidine derivatives. For instance, a study on azetidine amides revealed promising results against breast cancer cell lines, demonstrating effective inhibition of cell viability at low micromolar concentrations . Another study highlighted the potential for azetidines to act as inhibitors of deubiquitinating enzymes, which are implicated in cancer progression .

These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation into its efficacy and mechanisms.

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